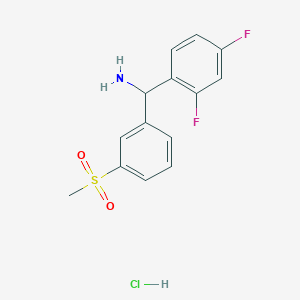

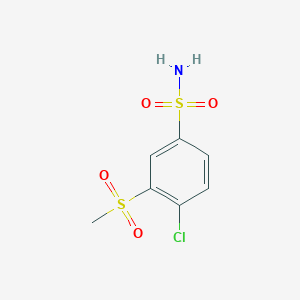

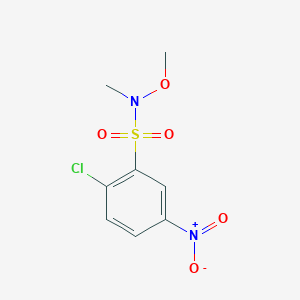

![molecular formula C8H13N3S B1455909 1-[(1,3-Thiazol-5-yl)methyl]piperazine CAS No. 1310212-29-3](/img/structure/B1455909.png)

1-[(1,3-Thiazol-5-yl)methyl]piperazine

Vue d'ensemble

Description

“1-[(1,3-Thiazol-5-yl)methyl]piperazine” is an organic compound that is part of a comprehensive catalog of life science products . It is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(1,3-Thiazol-5-yl)methyl]piperazine” are not fully detailed in the available resources. It is known to be a powder at room temperature .Applications De Recherche Scientifique

Anticancer Activity

A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, demonstrated significant anticancer activity across various cancer cell lines as part of the NCI-60 Human Tumor Cell Lines Screen. Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed notable effectiveness, highlighting their potential in cancer research and treatment strategies Kostyantyn Turov, 2020.

Anti-inflammatory Activity

Novel compounds incorporating a piperazine unit demonstrated significant in-vitro and in-vivo anti-inflammatory activity. These compounds were evaluated using the HRBC membrane stabilization method and the carrageenin-induced rat paw oedema model, indicating their potential as anti-inflammatory agents Aejaz Ahmed, K. Molvi, G. J. Khan, 2017.

Antibacterial and Biofilm Inhibition

Piperazine-linked bis(pyrazole-benzofuran) hybrids have been synthesized and assessed for their antibacterial and biofilm inhibition activities. Compounds showed potent efficacy against E. coli, S. aureus, and S. mutans strains, including inhibitory activity against MRSA and VRE strains. This suggests their application in combating bacterial infections and biofilm-associated diseases Ahmed E. M. Mekky, S. Sanad, 2020.

Antimicrobial Activity

Several studies have synthesized and evaluated piperazine derivatives for their antimicrobial activity against a variety of bacterial and fungal pathogens. These compounds exhibited a range of activities, with some showing moderate to good efficacy, suggesting their potential use as antimicrobial agents P. Mhaske, S. H. Shelke, H. Raundal, Rahul P. Jadhav, 2014.

Leishmanicidal Activity

A series of piperazinyl-thiadiazole derivatives were synthesized and evaluated for their leishmanicidal activity against Leishmania major promastigotes. These compounds displayed strong activity, outperforming the reference drug pentostam, with the piperazine analog being the most active compound. This research highlights the potential of piperazine derivatives in the development of new treatments for leishmaniasis A. Foroumadi, S. Emami, S. Pournourmohammadi, A. Kharazmi, A. Shafiee, 2005.

Safety And Hazards

Orientations Futures

Thiazoles, the group of azole heterocycles to which “1-[(1,3-Thiazol-5-yl)methyl]piperazine” belongs, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for “1-[(1,3-Thiazol-5-yl)methyl]piperazine” and similar compounds could involve further exploration of these activities and potential applications in drug design and discovery .

Propriétés

IUPAC Name |

5-(piperazin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-3-11(4-2-9-1)6-8-5-10-7-12-8/h5,7,9H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFBTDYWKRJXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1,3-Thiazol-5-yl)methyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

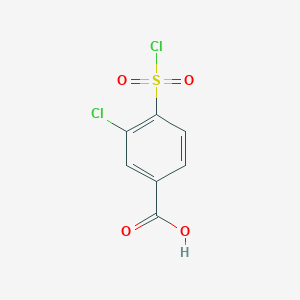

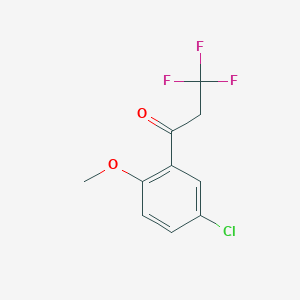

![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)

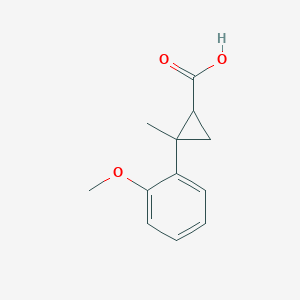

![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)

![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)